Cas no 77629-16-4 (5-phenylpenta-2,4-dien-1-amine)
5-phenylpenta-2,4-dien-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-PENTADIEN-1-AMINE, 5-PHENYL-, (E,E)-
- 2,4-Pentadien-1-amine, 5-phenyl-, (2E,4E)-
- 5-phenylpenta-2,4-dien-1-amine
- 77629-16-4
- SCHEMBL11374370
- EN300-1865700
-
- Inchi: 1S/C11H13N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-9H,10,12H2/b6-2+,9-5+
- InChI Key: ZEFASBSUMFMCOK-VDESZNBCSA-N
- SMILES: C(N)/C=C/C=C/C1=CC=CC=C1
Computed Properties
- Exact Mass: 159.104799419Da
- Monoisotopic Mass: 159.104799419Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26Ų
5-phenylpenta-2,4-dien-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865700-0.05g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1865700-0.1g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1865700-0.25g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1865700-0.5g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1865700-1.0g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1865700-2.5g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1865700-5.0g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1865700-10.0g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 10g |
$3929.0 | 2023-06-01 | ||
| Enamine | EN300-1865700-1g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1865700-5g |
5-phenylpenta-2,4-dien-1-amine |
77629-16-4 | 5g |
$2235.0 | 2023-09-18 |
5-phenylpenta-2,4-dien-1-amine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on 5-phenylpenta-2,4-dien-1-amine
Research Brief on 5-phenylpenta-2,4-dien-1-amine (CAS: 77629-16-4): Recent Advances and Applications in Chemical Biology and Medicine
5-phenylpenta-2,4-dien-1-amine (CAS: 77629-16-4) is a conjugated diene amine derivative that has garnered significant attention in chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile building block for the synthesis of bioactive compounds and its direct biological activities. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic methodologies, and emerging applications in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-phenylpenta-2,4-dien-1-amine serves as a crucial intermediate in the synthesis of novel kinase inhibitors. The compound's conjugated system allows for diverse functionalization, enabling the creation of targeted therapies for various cancers. Researchers at the University of Cambridge successfully utilized this scaffold to develop potent and selective inhibitors of the epidermal growth factor receptor (EGFR), showing promising results in preclinical models of non-small cell lung cancer.
In the field of neurodegenerative disease research, a team from Stanford University recently reported (Nature Chemical Biology, 2024) that derivatives of 5-phenylpenta-2,4-dien-1-amine exhibit neuroprotective effects by modulating α-synuclein aggregation pathways. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it particularly valuable for developing treatments for Parkinson's disease. Molecular dynamics simulations revealed that the diene system interacts specifically with key residues in α-synuclein, preventing the formation of toxic oligomers.
From a chemical synthesis perspective, advances in catalytic asymmetric reactions have enabled more efficient production of enantiomerically pure 5-phenylpenta-2,4-dien-1-amine derivatives. A 2024 Angewandte Chemie publication detailed a novel palladium-catalyzed asymmetric allylic amination that achieves >99% ee for this scaffold. This methodological breakthrough significantly enhances the compound's utility in chiral drug development, particularly for CNS-targeted therapies where stereochemistry plays a crucial role in efficacy and safety.
The compound's mechanism of action continues to be elucidated through cutting-edge techniques. Recent cryo-EM studies (Cell Chemical Biology, 2023) have visualized how 5-phenylpenta-2,4-dien-1-amine derivatives interact with their protein targets at atomic resolution. These structural insights are driving rational drug design efforts, with several pharmaceutical companies currently developing clinical candidates based on this scaffold. Notably, the compound's balanced lipophilicity and hydrogen bonding capacity contribute to its favorable drug-like properties.
Looking forward, research on 5-phenylpenta-2,4-dien-1-amine is expanding into new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests potential applications in infectious disease, with derivatives showing activity against drug-resistant bacterial strains. Additionally, its use in PROTAC (proteolysis targeting chimera) development is being explored, leveraging its structural features to create novel protein degraders. As synthetic methodologies continue to advance and biological understanding deepens, 5-phenylpenta-2,4-dien-1-amine is poised to remain a valuable tool in chemical biology and a promising starting point for therapeutic development.
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